molecular formula C8H7ClO B15292999 m-Toluoyl-d7 Chloride

m-Toluoyl-d7 Chloride

Cat. No.: B15292999
M. Wt: 161.63 g/mol
InChI Key: YHOYYHYBFSYOSQ-AAYPNNLASA-N
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Description

m-Toluoyl-d7 Chloride: is a deuterated derivative of m-Toluoyl chloride, which is also known as 3-Methylbenzoyl chloride. The compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen. This modification is often used in scientific research to study reaction mechanisms and pathways due to the unique properties of deuterium.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of m-Toluoyl-d7 Chloride typically involves the chlorination of m-Toluic acid-d7. The process can be carried out using thionyl chloride (SOCl2) as the chlorinating agent. The reaction is usually performed under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction is as follows: [ \text{C}_8\text{H}_7\text{D}_7\text{COOH} + \text{SOCl}_2 \rightarrow \text{C}_8\text{H}_7\text{D}_7\text{COCl} + \text{SO}_2 + \text{HCl} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination reactors with controlled temperature and pressure conditions. The use of thionyl chloride remains common due to its efficiency in converting carboxylic acids to acyl chlorides. The reaction is typically exothermic, requiring cooling systems to manage the heat generated.

Chemical Reactions Analysis

Types of Reactions: m-Toluoyl-d7 Chloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: This is the most common reaction, where the chloride group is replaced by a nucleophile such as an amine or alcohol.

    Hydrolysis: In the presence of water, this compound can hydrolyze to form m-Toluic acid-d7.

    Reduction: Although less common, reduction reactions can convert the acyl chloride to the corresponding aldehyde or alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reaction is typically carried out in an inert solvent like dichloromethane or toluene.

    Hydrolysis: Water or aqueous bases such as sodium hydroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products:

    Nucleophilic Substitution: Products include amides, esters, and thioesters.

    Hydrolysis: The major product is m-Toluic acid-d7.

    Reduction: Products can include m-Toluyl-d7 alcohol or m-Toluyl-d7 aldehyde.

Scientific Research Applications

Chemistry: m-Toluoyl-d7 Chloride is used as a derivatization reagent for the analysis of amines and other nucleophiles in chromatography. Its deuterated form allows for the study of reaction mechanisms using techniques like nuclear magnetic resonance (NMR) spectroscopy.

Biology: In biological research, this compound can be used to label biomolecules, aiding in the study of metabolic pathways and enzyme mechanisms.

Medicine: The compound’s derivatives are explored for potential pharmaceutical applications, including the synthesis of drug intermediates.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, particularly where isotopic labeling is required.

Mechanism of Action

The mechanism of action of m-Toluoyl-d7 Chloride primarily involves nucleophilic attack on the carbonyl carbon, leading to the displacement of the chloride ion. This reaction is facilitated by the electron-withdrawing nature of the carbonyl group, which makes the carbon more susceptible to nucleophilic attack. The presence of deuterium atoms does not significantly alter the reactivity but provides a means to trace the reaction pathway using spectroscopic methods.

Comparison with Similar Compounds

    m-Toluoyl Chloride: The non-deuterated form, which is chemically identical except for the presence of hydrogen instead of deuterium.

    p-Toluoyl Chloride: A positional isomer where the methyl group is located at the para position relative to the carbonyl group.

    o-Toluoyl Chloride: Another positional isomer with the methyl group at the ortho position.

Uniqueness: The uniqueness of m-Toluoyl-d7 Chloride lies in its deuterium labeling, which is invaluable for mechanistic studies and tracing reactions. This isotopic labeling provides a distinct advantage in NMR spectroscopy and mass spectrometry, allowing for more precise analysis and identification of reaction intermediates and products.

Properties

Molecular Formula

C8H7ClO

Molecular Weight

161.63 g/mol

IUPAC Name

2,3,4,6-tetradeuterio-5-(trideuteriomethyl)benzoyl chloride

InChI

InChI=1S/C8H7ClO/c1-6-3-2-4-7(5-6)8(9)10/h2-5H,1H3/i1D3,2D,3D,4D,5D

InChI Key

YHOYYHYBFSYOSQ-AAYPNNLASA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)Cl)[2H])C([2H])([2H])[2H])[2H]

Canonical SMILES

CC1=CC(=CC=C1)C(=O)Cl

Origin of Product

United States

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